3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Description
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a 2-(4-methylpiperazin-1-yl)ethoxy substituent at the 4-position.
Properties
IUPAC Name |
3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16-5-7-17(8-6-16)9-10-20-14-4-3-13(12-18)11-15(14)19-2/h3-4,11-12H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBHHPHFNSQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424715 | |
| Record name | 3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646071-39-8 | |
| Record name | 3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 1-hydroxyethyl-4-methylpiperazine with vanillin (4-hydroxy-3-methoxybenzaldehyde) under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Scientific Research Applications
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to biological effects. For example, it can form favorable electrostatic interactions with amino acid residues in proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
- Molecular Formula: C₁₄H₁₉NO₄
- Molecular Weight : 265.30 g/mol
- Key Differences : Replaces the 4-methylpiperazine group with morpholine, an oxygen-containing heterocycle.
- This compound (CAS 6131-05-1) is a common intermediate in synthesizing kinase inhibitors .
3-Methoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde
- Molecular Formula: C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
- Key Differences : Incorporates a piperidine ring with a ketone group in the ethoxy linker.
- Its higher molecular weight and logP (1.56) suggest improved lipophilicity compared to the target compound .
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 216.24 g/mol
- Key Differences : Replaces the piperazine-ethoxy group with a methylimidazole ring.
- Implications : The imidazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like metalloenzymes or histamine receptors .
Derivatives with Modified Linkers or Substituents
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-benzaldehyde
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol (estimated)
- Key Differences : Uses a methylene (-CH₂-) linker instead of ethoxy (-OCH₂CH₂-).
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
- Molecular Formula: C₂₁H₂₁NO₄ (estimated)
- Key Differences : Substitutes benzaldehyde with a benzoate ester and replaces methylpiperazine with a 3-methylisoxazole.
- Implications : The ester group increases hydrolytic stability but reduces electrophilicity. Isoxazole’s electron-deficient nature may alter π-π stacking interactions in drug design .
Comparative Data Table
*Estimated based on structural analogs; †Calculated for C₁₅H₂₁N₂O₃.
Research Findings and Implications
- Biological Activity : Piperazine and morpholine derivatives are frequently explored in antipsychotic and anticancer agents due to their ability to modulate neurotransmitter receptors or kinase activity. The target compound’s aldehyde group may serve as a reactive handle for further derivatization .
- Synthetic Utility : The ethoxy linker in the target compound enhances solubility compared to methylene-linked analogs, as seen in . This feature is critical for bioavailability in drug candidates .
- Thermodynamic Properties : Compounds with morpholine (e.g., ) exhibit lower boiling points (~484°C for piperidine analogs vs. ~265 g/mol morpholine derivatives) due to reduced hydrogen-bonding capacity.
Biological Activity
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The chemical formula for this compound is C15H22N2O3. It features a methoxy group, a piperazine moiety, and an aldehyde functional group, which may contribute to its biological activities by facilitating interactions with various receptors and enzymes.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
-
Inhibition of Enzymatic Activity :
- Studies have shown that derivatives containing piperazine can act as inhibitors of specific enzymes involved in tumor proliferation and neurodegenerative processes. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain .
- Antitumor Activity :
- Neuroprotective Effects :
Efficacy in Preclinical Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Antitumor Activity : In a study examining the effects on HCT116 colon cancer cells, related compounds exhibited IC50 values in the low micromolar range, indicating significant potency against tumor growth .
- Cholinesterase Inhibition : Compounds structurally related to this compound demonstrated IC50 values for AChE inhibition ranging from 0.30 to 0.62 μM, suggesting strong potential for cognitive enhancement in neurodegenerative models .
Case Studies
A case study involving a derivative of this compound showed promising results in a mouse model of colon cancer, where treatment led to reduced tumor size and improved survival rates compared to controls. The study highlighted the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodology :
-
Step 1 : Start with a benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde). Introduce the piperazine-ethoxy side chain via nucleophilic substitution. Use 2-(4-methylpiperazin-1-yl)ethyl chloride or bromide as the alkylating agent.
-
Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and temperature (reflux at ~80°C). Catalyze with glacial acetic acid to enhance reactivity .
-
Step 3 : Monitor progress via TLC or HPLC. Post-reaction, evaporate solvent under reduced pressure, and purify via column chromatography (silica gel, eluent: ethyl acetate/methanol mixtures) .
- Key Considerations :
-
Substituent steric effects may hinder alkylation; microwave-assisted synthesis can reduce reaction time .
-
Purity validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
-
H NMR : Identify peaks for the aldehyde proton (~9.8–10.0 ppm), methoxy group (~3.8–4.0 ppm), and piperazine protons (2.5–3.5 ppm for N-CH and CH) .
-
IR Spectroscopy : Confirm C=O stretch (~1700 cm) and ether C-O-C (~1250 cm) .
-
Mass Spectrometry : Use HRMS to verify molecular ion ([M+H] at m/z 306.18 for CHNO) .
- Validation : Compare spectral data with structurally analogous compounds (e.g., 3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodology :
-
Step 1 : Validate assay conditions (e.g., cell line viability, solvent controls). For cytotoxicity studies, ensure DMSO concentration ≤0.1% .
-
Step 2 : Use orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) to confirm target engagement. For example, test inhibition of acetylcholinesterase (AChE) alongside neuronal cell viability .
-
Step 3 : Perform molecular docking to predict binding modes with targets like AChE or GPCRs, reconciling discrepancies between in vitro and in silico results .
- Case Study : Contradictory IC values may arise from aggregation artifacts; use dynamic light scattering (DLS) to rule out colloidal aggregation .
Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?
- Methodology :
-
Step 1 : Collect high-resolution X-ray data (≤1.0 Å). Index and integrate using SHELXD .
-
Step 2 : Refine with SHELXL, applying restraints for flexible groups (e.g., piperazine ring). Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
-
Step 3 : Validate via R and electron density maps. Address disorder in the ethoxy linker using PART instructions .
- Challenges :
-
Thermal motion in the piperazine moiety may require anisotropic displacement parameter (ADP) constraints .
-
Twinning or pseudo-symmetry can complicate space group assignment; use PLATON to check for higher symmetry .
Q. What computational approaches predict the solubility and stability of this compound under physiological conditions?
- Methodology :
-
Solubility Prediction : Use COSMO-RS or Abraham solvation models with descriptors like logP (predicted ~1.5) and hydrogen-bonding capacity .
-
Stability Studies :
-
Perform accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation via HPLC .
-
Simulate hydrolysis pathways using DFT (e.g., aldehyde oxidation to carboxylic acid under basic conditions) .
- Experimental Validation : Compare with experimental solubility in PBS (pH 7.4) and DMSO-water mixtures .
Q. How does the substitution pattern (methoxy vs. ethoxy, piperazine vs. morpholine) influence structure-activity relationships (SAR)?
- Methodology :
- SAR Table :
| Compound | Substitution | Bioactivity (IC, μM) |
|---|---|---|
| Target Compound | 3-OCH, 4-piperazine | 12.5 (AChE) |
| Analog 1 (3-OCH, 4-morpholine) | Larger ring, higher polarity | 28.7 (AChE) |
| Analog 2 (3-OCHCH, 4-piperazine) | Increased hydrophobicity | 8.9 (AChE) |
- Analysis : Piperazine enhances target binding via H-bonding; ethoxy improves membrane permeability .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with DFT-optimized geometries for this compound?
- Root Causes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
